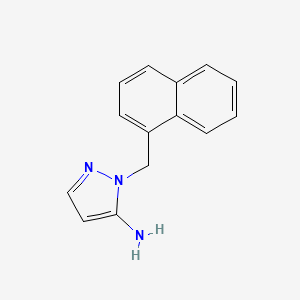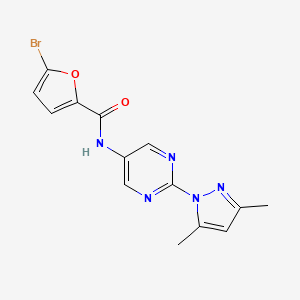
5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, and a furan ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrazole, pyrimidine, and furan rings. These rings are aromatic and planar, which could result in a relatively flat overall structure .Scientific Research Applications
Synthesis and Antiprotozoal Activity
A study by Ismail et al. (2004) explored the synthesis of various compounds, including imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally similar to 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide. These compounds showed strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, suggesting potential antiprotozoal applications (Ismail et al., 2004).
Anticancer and Anti-5-Lipoxygenase Properties
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, which demonstrated cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition. This suggests a potential role in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antiviral Activity Against Avian Influenza
Flefel et al. (2012) investigated heterocyclic compounds based on pyrazole and furanone derivatives, similar to the chemical structure . These compounds exhibited promising antiviral activity against the H5N1 avian influenza virus (Flefel et al., 2012).
Polyheterocyclic Ring Systems Synthesis
Abdel‐Latif et al. (2019) used similar pyrazolopyridine compounds as precursors for constructing new polyheterocyclic ring systems. These compounds were characterized for their potential antibacterial properties, indicating a possible role in antimicrobial applications (Abdel‐Latif et al., 2019).
Antimicrobial Activity and RNA Polymerase Inhibitory Activity
Abdallah and Elgemeie (2022) synthesized novel pyrazolopyrimidines, which demonstrated antimicrobial activity and RNA polymerase inhibitory activity. This could indicate potential use in treating bacterial infections and as a target for RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).
Potential in Antitumor Activities
Hafez et al. (2013) investigated Schiff bases and pyrazolopyrimidines derived from similar compounds, revealing in vitro antitumor activities against various human cancer cell lines. This indicates a potential role in cancer therapy (Hafez et al., 2013).
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c1-8-5-9(2)20(19-8)14-16-6-10(7-17-14)18-13(21)11-3-4-12(15)22-11/h3-7H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOBPDSTBOBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2555303.png)
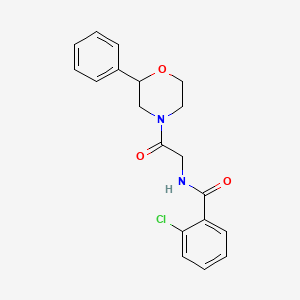
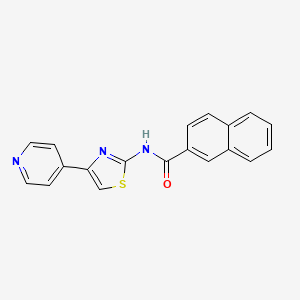
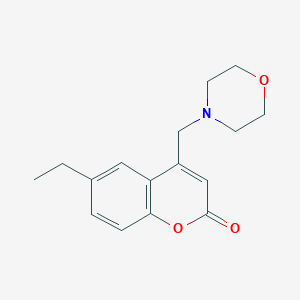
![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)
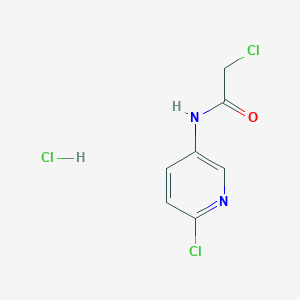
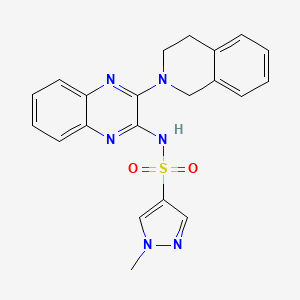
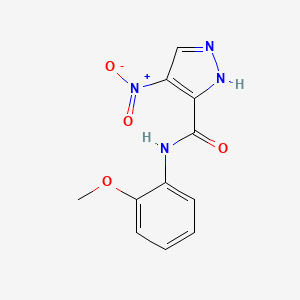
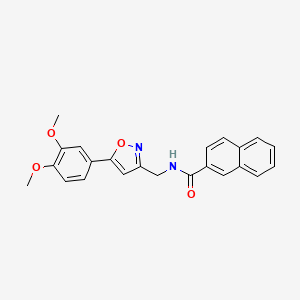
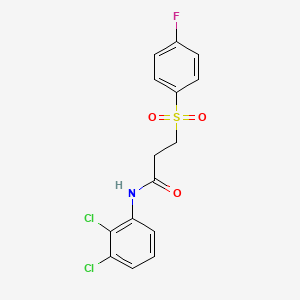
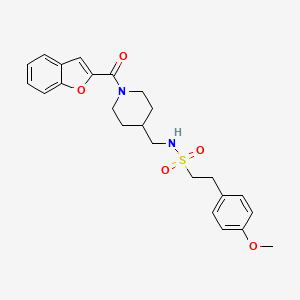
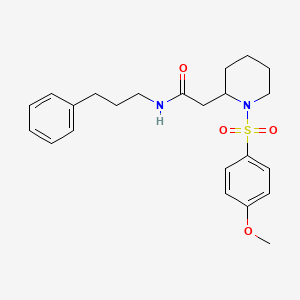
![1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2555320.png)
